molecular formula C15H7F6NO B3050209 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile CAS No. 243128-43-0

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

Cat. No. B3050209
CAS RN: 243128-43-0
M. Wt: 331.21 g/mol
InChI Key: LSDKZBOBPBBOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is a chemical compound with the molecular formula C15H7F6NO . It is a solid substance and has a molecular weight of 331.21 g/mol.


Molecular Structure Analysis

The molecular structure of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile consists of a benzonitrile group attached to a phenoxy group, which in turn has two trifluoromethyl groups attached to it . The exact structural details can be obtained from a detailed spectroscopic analysis.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Application in Photodynamic Therapy: The compound 4,5-bis(3,5-bis(trifluoromethyl)phenoxy)phthalonitrile and its zinc(II) and indium(III) phthalocyanine complexes exhibit significant photophysical and photochemical properties. These properties make them potential photosensitizers for photodynamic therapy (PDT) in cancer treatment (Ahmetali et al., 2019).

Synthesis and Properties

  • Polymer Synthesis and Properties: A study on the synthesis of poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN) highlighted the introduction of nitrile groups to the polymer chain, which provided strong polarity and reactive sites for further reactions. This polymer showed promising characteristics for proton conducting membranes in fuel cells (Guan, Pu, & Wan, 2011).

Novel Applications

  • Application in Metallochromic Properties: Phenothiazine cruciforms synthesized with compounds including 1-ethynyl-3,5-bis(trifluoromethyl)benzene, a derivative of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile, have shown potential in sensory applications for metal cations due to their unique metallochromic properties (Hauck et al., 2007).

High-Temperature Applications

  • Polyimide Films with High Thermal Stability: The synthesis and characterization of novel polyimides derived from asymmetric trifluoromethylated aromatic diamines, including derivatives of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile, indicated their high thermal stability, making them suitable for applications that require resistance to high temperatures (Bu et al., 2011).

Electrochemical Properties

  • Application in High Voltage Lithium Ion Batteries: The compound 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive in high voltage lithium ion batteries, enhancing the cyclic stability and performance of the batteries (Huang et al., 2014).

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDKZBOBPBBOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378288
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

CAS RN

243128-43-0
Record name 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.